molecular formula C13H14O B7822350 2-Benzylidenecyclohexanone

2-Benzylidenecyclohexanone

Cat. No.: B7822350
M. Wt: 186.25 g/mol
InChI Key: VCDPHYIZVFJQCD-UHFFFAOYSA-N
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Description

Scientific Research Applications

2-Benzylidenecyclohexanone has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzylidenecyclohexanone can be synthesized through the condensation reaction of cyclohexanone with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but is scaled up. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then isolated and purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Benzylidenecyclohexanone undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form cyclohexanone derivatives.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Cyclohexanone derivatives.

    Substitution: Various substituted cyclohexanone derivatives.

Mechanism of Action

The mechanism of action of 2-Benzylidenecyclohexanone involves its interaction with specific molecular targets. For instance, it has been shown to exhibit antiplasmodial activity by binding to β-haematin and Plasmodium falciparum lactate dehydrogenase . These interactions disrupt the metabolic processes of the parasite, leading to its death.

Comparison with Similar Compounds

2-Benzylidenecyclohexanone can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

IUPAC Name

2-benzylidenecyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDPHYIZVFJQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(=CC2=CC=CC=C2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901311350
Record name 2-Benzylidenecyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5682-83-7
Record name 2-Benzylidenecyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5682-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzylidenecyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzylidenecyclohexan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

According to the procedure of Birkofer, et al., Chem. Ber., 85, 1495 (1962), a mixture of 1-morpholinyl-1-cyclohexene (125.2 g. 0.75 mole), prepared as described above, benzaldehyde (53.1 g, 0.5 mole), and 200 ml of benzene was refluxed for 12 hours with azeotropic separation of 5.3 ml of water. The reaction mixture was cooled and treated with 300 ml of 6N aqueous hydrochloric acid and stirred at room temperature for one hour. The organic layer was separated, the aqueous layer was extracted with diethyl ether, and the combined organic layer was washed with saturated aqueous sodium chloride solution, dried (MgSO4), and concentrated. Distillation in vacuo (0.07 mm Hg) gave a fraction bp 124°-128° C., 61.1 g of the substitled product (96.2% pure by gas liquid chromatography (GLC) gas analysis). Crystallization from diethyl ether--petroleum ether (30°-60° C.) at -70° C. gave 47.7 g of the subtitled product, mp 48°-50° C. (100% pure by GLC; Birkhofer, et al., loc cit report mp 56° C.
Quantity
125.2 g
Type
reactant
Reaction Step One
Quantity
53.1 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
5.3 mL
Type
solvent
Reaction Step Five
Yield
96.2%

Synthesis routes and methods II

Procedure details

A 500-ml four-necked flask equipped with a thermometer was charged with 53 g of benzaldehyde, 25 ml of water and 1 g of sodium hydroxide, to which 68 g of cyclohexanone were added dropwise at 30° C. over 30 minutes. The resultant mixture was stirred for 1 hour at the same temperature. After neutralizing the reaction mixture to separate liquid layers from each other, the resultant reaction product was dissolved in 500 ml of toluene. To the solution, 0.5 g of PTS (p-toluenesulfonic acid) was added to conduct azeotropic dehydration for 3 hours in a 1-liter four-necked flask equipped with a Dean-Stark trap and a thermometer. After cooling, the residue was neutralized and washed with water, and the resultant organic layer was dried and concentrated, thereby obtaining 119 g of a crude product. This product was purified by column chromatography to obtain 24 g (yield: 28%) of 2-benzylidenecyclohexanone.
Quantity
53 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Benzylidenecyclohexanone
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